molecular formula C5H8Cl2O2 B1582348 Ethyl 2,3-dichloropropionate CAS No. 6628-21-3

Ethyl 2,3-dichloropropionate

Cat. No. B1582348
CAS RN: 6628-21-3
M. Wt: 171.02 g/mol
InChI Key: RNZPQAZETZXKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2,3-dichloropropionate is an organic compound with the molecular formula C5H8Cl2O2 and a molecular weight of 171.02 . It is also known by the synonym 2,3-Dichloropropionic acid ethyl ester .


Molecular Structure Analysis

The linear formula of Ethyl 2,3-dichloropropionate is CH3CH2OCOCH(Cl)CH2Cl . The InChI key, which is a unique identifier for chemical substances, is RNZPQAZETZXKCQ-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl 2,3-dichloropropionate has a boiling point of 164-165°C and a density of 1.241 g/mL at 25°C . Its refractive index is 1.4480 (lit.) .

Scientific Research Applications

1. Synthesis of Complex Chemical Compounds

Ethyl 2,3-dichloropropionate plays a crucial role in the synthesis of various complex chemical compounds. For instance, it has been used in the preparation of ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, a compound prepared through a series of reactions involving masking, deprotonation, methylation, and regeneration of double bonds (Kiely, 1991). Additionally, disubstituted vinylogous iminium salts and related synthons have been reacted with ethyl 2,3-dichloropropionate to synthesize unsymmetrical 2,3,4-trisubstituted pyrrole systems, showcasing its versatility in organic synthesis (Gupton et al., 1998).

2. Chiral Resolution Research

Ethyl 2,3-dichloropropionate is significant in chiral resolution research. The optical active form of 2-chloropropionic acid, which can be derived from this compound, is a vital component in the production of various chemicals like pesticides, dyestuffs, and agricultural chemicals. It is also used in the synthesis of pharmaceutical intermediates like ibuprofen and methyl chloropropionate (Zhou Liang, 2006).

3. Geroprotective Research

In gerontology, ethyl 2,3-dichloropropionate derivatives have been explored for their potential geroprotective effects. For example, 2-ethyl-6-methyl-3-hydroxypyridine hydrochloride, a derivative, was shown to increase the lifespan in specific mouse models, indicating its potential in aging research (Emanuel & Obukhova, 1978).

4. Herbicide Synthesis

The compound is also used in the synthesis of herbicides. One study described the preparation of 2,2-dichloropropionic acid (dalapon), a widely used herbicide, with labeling in specific carbon positions, highlighting its applications in agricultural chemistry (Tanaka & Wien, 1976).

5. Detection of Harmful Chemicals

Ethyl 2,3-dichloropropionate and its derivatives are also crucial in the detection of harmful chemical compounds. For instance, a modified Dodecagonal photonic crystal fiber was proposed for detecting chemicals like 1,3-dichloropropane, where ethyl 2,3-dichloropropionate played a role in the study of these detection methodologies (Niger et al., 2019).

Safety And Hazards

Ethyl 2,3-dichloropropionate is classified as a skin corrosive and eye damage category 1B substance . It can cause severe skin burns and eye damage . Safety measures include wearing protective equipment and avoiding breathing its vapors, mist, or gas .

properties

IUPAC Name

ethyl 2,3-dichloropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8Cl2O2/c1-2-9-5(8)4(7)3-6/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNZPQAZETZXKCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50871166
Record name Propanoic acid, 2,3-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2,3-dichloropropionate

CAS RN

6628-21-3
Record name Ethyl 2,3-dichloropropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6628-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 2,3-dichloro-, ethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006628213
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2,3-dichloropropionate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60553
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Propanoic acid, 2,3-dichloro-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Propanoic acid, 2,3-dichloro-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50871166
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2,3-dichloropropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.916
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2,3-dichloropropionate
Reactant of Route 2
Ethyl 2,3-dichloropropionate
Reactant of Route 3
Reactant of Route 3
Ethyl 2,3-dichloropropionate
Reactant of Route 4
Reactant of Route 4
Ethyl 2,3-dichloropropionate
Reactant of Route 5
Reactant of Route 5
Ethyl 2,3-dichloropropionate
Reactant of Route 6
Reactant of Route 6
Ethyl 2,3-dichloropropionate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.